![molecular formula C14H17N3O2 B11856130 1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one CAS No. 89813-98-9](/img/structure/B11856130.png)
1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[45]dec-2-en-1-yl)ethanone is a complex organic compound featuring a spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the pyridinyl and ethanone groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like automated synthesis and process optimization are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
1-(3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and coatings.
作用机制
The mechanism by which 1-(3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
- 1-(3-(Pyridin-2-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone
- 1-(3-(Pyridin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone
Uniqueness: 1-(3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[45]dec-2-en-1-yl)ethanone is unique due to its specific spirocyclic structure and the position of the pyridinyl group
属性
CAS 编号 |
89813-98-9 |
|---|---|
分子式 |
C14H17N3O2 |
分子量 |
259.30 g/mol |
IUPAC 名称 |
1-(2-pyridin-3-yl-1-oxa-3,4-diazaspiro[4.5]dec-2-en-4-yl)ethanone |
InChI |
InChI=1S/C14H17N3O2/c1-11(18)17-14(7-3-2-4-8-14)19-13(16-17)12-6-5-9-15-10-12/h5-6,9-10H,2-4,7-8H2,1H3 |
InChI 键 |
FTWNVPIWCULYKU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C2(CCCCC2)OC(=N1)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



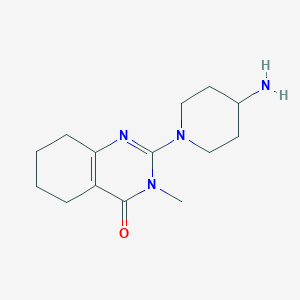
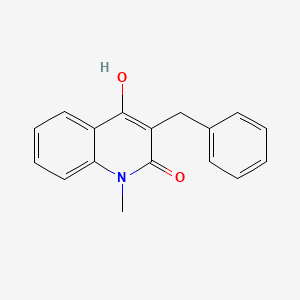

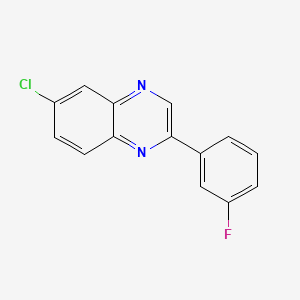

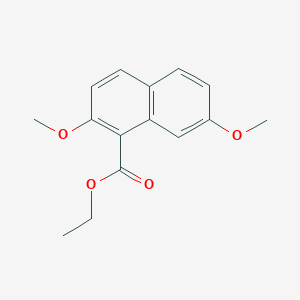
![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
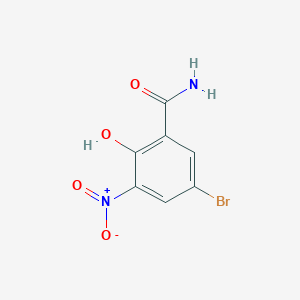


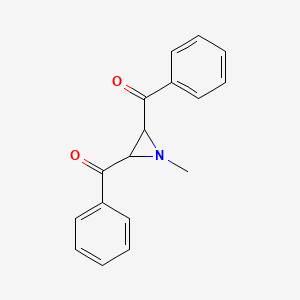
![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)

